molecular formula C16H14BrClN2O2S B3534164 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide

2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide

Cat. No. B3534164
M. Wt: 413.7 g/mol
InChI Key: WAAXMURPKDPQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders.

Mechanism of Action

2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide selectively inhibits the activity of glutaminase, which is overexpressed in many cancer cells and is critical for their survival. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used to produce energy and biosynthetic precursors. Inhibition of glutaminase with 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and biosynthetic precursor synthesis in cancer cells, ultimately leading to cell death (5).
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased energy production and biosynthetic precursor synthesis, ultimately leading to cell death. 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has also been shown to have potential therapeutic applications in metabolic disorders such as obesity and diabetes, as glutaminase plays a critical role in regulating glucose and lipid metabolism (4).

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide in lab experiments is its selectivity for glutaminase inhibition, which allows for the selective killing of cancer cells while sparing normal cells. One limitation of using 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide in lab experiments is its relatively low potency compared to other glutaminase inhibitors, which may require higher concentrations of the compound to achieve the desired effect (6).

Future Directions

There are several potential future directions for research on 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide. One direction is the development of more potent glutaminase inhibitors based on the structure of 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide. Another direction is the investigation of 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide as a potential therapeutic agent in metabolic disorders such as obesity and diabetes. Additionally, the combination of 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide with other cancer therapies such as chemotherapy and radiation therapy may enhance its efficacy in cancer treatment (7).
In conclusion, 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide is a small molecule inhibitor that selectively targets glutaminase, which is overexpressed in many cancer cells and is critical for their survival. 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has potential therapeutic applications in cancer treatment and metabolic disorders such as obesity and diabetes. While there are advantages and limitations to using 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide in lab experiments, there are several potential future directions for research on this compound.

Scientific Research Applications

2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to produce energy and biosynthetic precursors. Inhibition of glutaminase with 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has been shown to selectively kill cancer cells while sparing normal cells (3). 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has also been studied for its potential therapeutic applications in metabolic disorders such as obesity and diabetes, as glutaminase plays a critical role in regulating glucose and lipid metabolism (4).

properties

IUPAC Name

2-(4-bromophenoxy)-N-[(3-chloro-2-methylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2S/c1-10-13(18)3-2-4-14(10)19-16(23)20-15(21)9-22-12-7-5-11(17)6-8-12/h2-8H,9H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAXMURPKDPQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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